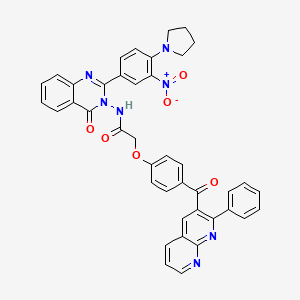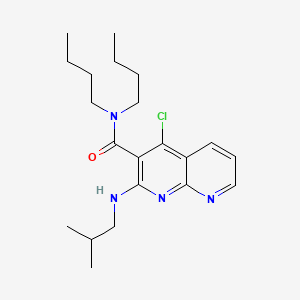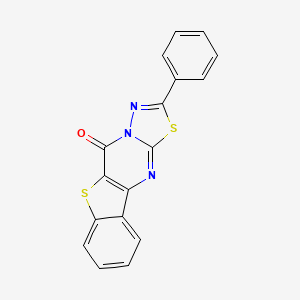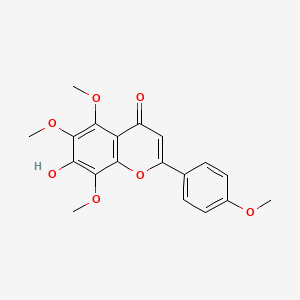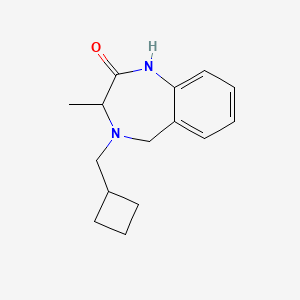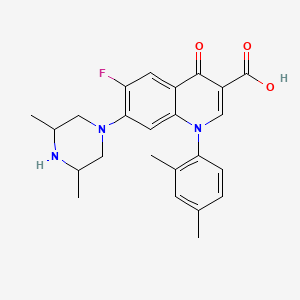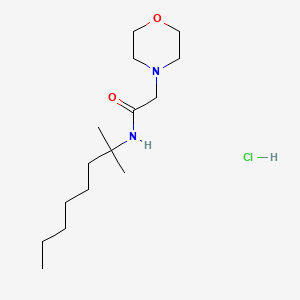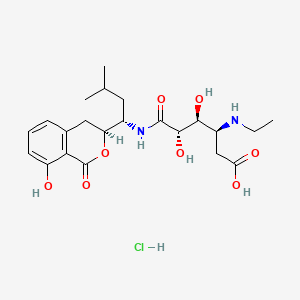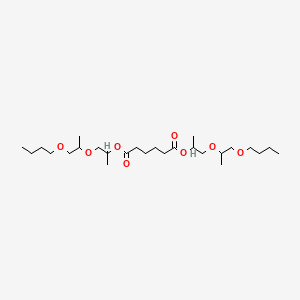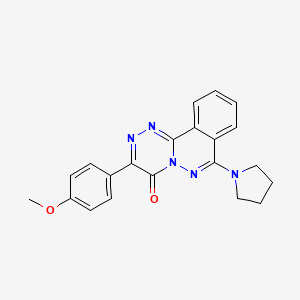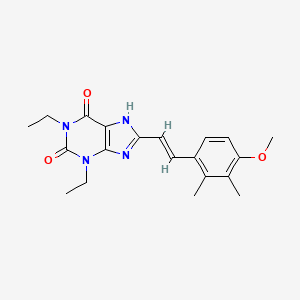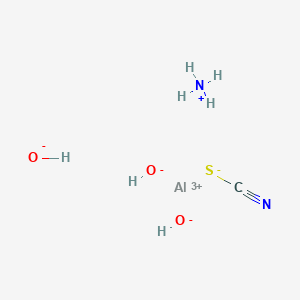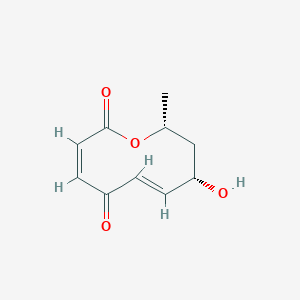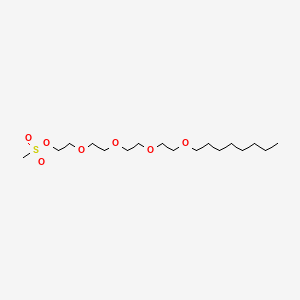
3,6,9,12-Tetraoxaeicosan-1-ol, 1-methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,9,12-Tetraoxaeicosan-1-ol, 1-methanesulfonate is a chemical compound known for its unique structure and properties. It is a derivative of 3,6,9,12-Tetraoxaeicosan-1-ol, which is a biochemical assay reagent. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraoxaeicosan-1-ol, 1-methanesulfonate typically involves the reaction of 3,6,9,12-Tetraoxaeicosan-1-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
3,6,9,12-Tetraoxaeicosan-1-ol, 1-methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents like dimethylformamide.
Oxidation Reactions: Reagents such as pyridinium chlorochromate or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation Reactions: Products include aldehydes, ketones, and carboxylic acids.
Reduction Reactions: Products include primary and secondary alcohols.
Wissenschaftliche Forschungsanwendungen
3,6,9,12-Tetraoxaeicosan-1-ol, 1-methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a solubilizing agent for membrane proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of 3,6,9,12-Tetraoxaeicosan-1-ol, 1-methanesulfonate involves its interaction with various molecular targets. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s ability to solubilize membrane proteins makes it valuable in biological research, where it can interact with lipid bilayers and proteins.
Vergleich Mit ähnlichen Verbindungen
3,6,9,12-Tetraoxaeicosan-1-ol, 1-methanesulfonate can be compared with other similar compounds such as:
3,6,9,12-Tetraoxaeicosan-1-ol: The parent compound, which lacks the methanesulfonate group.
3,6,9,12-Tetraoxapentacosan-1-ol: A similar compound with a longer carbon chain.
Tetraethylene glycol monooctyl ether: A related compound used as a surfactant.
The uniqueness of this compound lies in its methanesulfonate group, which imparts distinct chemical reactivity and solubility properties.
Eigenschaften
CAS-Nummer |
134761-64-1 |
|---|---|
Molekularformel |
C17H36O7S |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
2-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C17H36O7S/c1-3-4-5-6-7-8-9-20-10-11-21-12-13-22-14-15-23-16-17-24-25(2,18)19/h3-17H2,1-2H3 |
InChI-Schlüssel |
DWEVEPUSHNLNJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOCCOCCOCCOCCOS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


